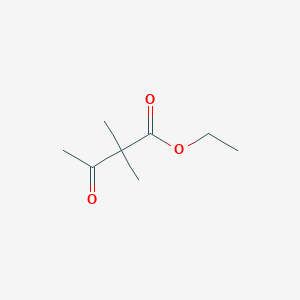

Ethyl 2,2-dimethyl-3-oxobutanoate

Beschreibung

Historical Context and Evolution of Research on Beta-Keto Esters

The study of beta-keto esters is deeply rooted in the history of organic chemistry, with foundational reactions dating back to the 19th century. A pivotal moment was the discovery of the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. libretexts.orgopenstax.org While Ludwig Claisen's name is associated with this reaction for his work in generalizing the process in 1887, it was A. Geuther who first reported the synthesis of ethyl acetoacetate (B1235776) from ethyl acetate (B1210297) in 1863. masterorganicchemistry.com This reaction provided the first major route to simple beta-keto esters. youtube.compw.live

Another key development was the Dieckmann condensation, first reported by the German chemist Walter Dieckmann in 1894. mychemblog.comnumberanalytics.com This reaction is an intramolecular version of the Claisen condensation, where a diester is treated with a base to form a cyclic beta-keto ester. wikipedia.orgorgoreview.comlibretexts.org The Dieckmann condensation proved highly effective for creating five- and six-membered rings, which are common structural motifs in many natural products and pharmaceuticals. numberanalytics.comwikipedia.org

These early discoveries established beta-keto esters as crucial intermediates in organic synthesis. researchgate.net Their value lies in their dual reactivity: they possess both electrophilic and nucleophilic sites, allowing them to participate in a wide array of chemical transformations. researchgate.net Over the years, research has expanded beyond these initial condensation reactions to explore new synthetic methods and applications, including the use of beta-keto esters in palladium-catalyzed reactions, which has opened up new avenues for their use in complex molecule synthesis. nih.gov

Strategic Importance of Ethyl 2,2-dimethyl-3-oxobutanoate as a Synthetic Intermediate

This compound is a valuable synthetic intermediate due to its specific structural features and reactivity. smolecule.com As a beta-keto ester, it can form enolate ions, which are key nucleophilic species in many organic reactions. The presence of two methyl groups on the alpha-carbon enhances its reactivity and versatility in synthetic applications. smolecule.com

This compound is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. smolecule.com Its strategic importance stems from its ability to undergo several fundamental chemical transformations:

Alkylation: The compound can be alkylated at the α-position, although it requires specific conditions due to the quaternary nature of the alpha-carbon.

Hydrolysis and Decarboxylation: Like other beta-keto esters, it can be hydrolyzed to the corresponding beta-keto acid, which can then be decarboxylated upon heating to form a ketone. tandfonline.com

Condensation Reactions: It can participate in condensation reactions with aldehydes and other carbonyl compounds. smolecule.com

Transesterification: The ethyl ester group can be exchanged with other alcohols, a useful transformation for modifying the properties of the final product. rsc.orgrsc.org

The synthesis of this compound itself can be achieved through methods such as the alkylation of ethyl acetoacetate. smolecule.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 597-04-6 |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Colorless liquid |

| Density | 0.976 - 0.977 g/cm³ |

| Boiling Point | 185 °C |

| Flash Point | 113.7 °C |

| Refractive Index | 1.418 |

Data sourced from references stenutz.eusigmaaldrich.comallbiopharm.com

Overview of Contemporary Research Trajectories for this compound

Current research involving this compound and related beta-keto esters is focused on developing more efficient, selective, and environmentally benign synthetic methodologies, as well as exploring novel applications.

A significant area of contemporary research is the development of advanced catalytic systems for the synthesis and transformation of beta-keto esters. This includes the use of palladium catalysts to mediate novel reactions of allylic beta-keto esters, which has expanded their synthetic utility. nih.gov There is also a strong emphasis on "green chemistry," with researchers investigating the use of environmentally friendly catalysts, such as boric acid and various clays, for reactions like transesterification. rsc.org These methods aim to reduce the environmental impact of chemical processes. rsc.org

Another promising research direction is the exploration of the biological activities of beta-keto esters. Recent studies have investigated compounds with beta-keto ester motifs as potential inhibitors of quorum sensing in bacteria. mdpi.com Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including the formation of biofilms and the production of virulence factors. By interfering with this process, beta-keto ester derivatives could offer a new strategy for combating bacterial infections. mdpi.com

Furthermore, research continues to refine the use of beta-keto esters in the synthesis of complex molecules. For instance, they are used as key intermediates in the synthesis of various pharmaceutical compounds and natural products. rsc.org The development of new reactions and the optimization of existing ones remain active areas of investigation to facilitate the efficient construction of these intricate molecular architectures.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2,2-dimethyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-11-7(10)8(3,4)6(2)9/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAHZHOCRQCUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208403 | |

| Record name | Ethyl 2,2-dimethylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-04-6 | |

| Record name | Ethyl 2,2-dimethylacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,2-dimethylacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 597-04-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,2-dimethylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2-dimethylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2,2 Dimethyl 3 Oxobutanoate and Its Analogues

Alkylation Approaches to Ethyl 2,2-dimethyl-3-oxobutanoate Synthesis

Alkylation of enolates derived from β-keto esters is a fundamental carbon-carbon bond-forming reaction. researchgate.netlibretexts.org The synthesis of this compound specifically requires the introduction of two methyl groups at the α-position of an ethyl acetoacetate (B1235776) precursor.

Double Alkylation of Ethyl Acetoacetate

The synthesis of this compound can be achieved through the sequential alkylation of ethyl acetoacetate. This process involves the deprotonation of the α-carbon, which is acidic due to the flanking carbonyl groups, to form a nucleophilic enolate. libretexts.orglibretexts.org This enolate then undergoes an S(_N)2 reaction with an alkylating agent, such as methyl iodide. libretexts.orgpearson.com To obtain the dimethylated product, a second alkylation step is necessary. libretexts.org

The general scheme for the double alkylation of ethyl acetoacetate is as follows:

First Alkylation: Ethyl acetoacetate is treated with a base, like sodium ethoxide, to generate the enolate. This enolate then reacts with one equivalent of methyl iodide to yield ethyl 2-methyl-3-oxobutanoate. orgsyn.orgtcd.ie

Second Alkylation: The resulting mono-alkylated product is subjected to another round of deprotonation with a strong base, followed by reaction with a second equivalent of methyl iodide. This step introduces the second methyl group at the α-position, yielding this compound. tcd.ie

It is crucial to use a strong enough base in the second step to deprotonate the less acidic α-hydrogen of the mono-alkylated intermediate.

Base-Catalyzed Alkylation Studies (e.g., Sodium Ethoxide)

Sodium ethoxide is a commonly employed base for the alkylation of ethyl acetoacetate. tcd.ieorgsyn.org In the presence of ethanol (B145695), sodium ethoxide readily deprotonates ethyl acetoacetate to form the corresponding sodium enolate. tcd.ie This enolate is a potent nucleophile that can react with alkyl halides. libretexts.org

The reaction is typically carried out by dissolving sodium ethoxide in anhydrous ethanol, followed by the addition of ethyl acetoacetate. tcd.ie The subsequent addition of an alkyl halide, such as n-butyl bromide, initiates the alkylation process. orgsyn.org For the synthesis of this compound, methyl iodide would be the alkylating agent. The reaction mixture is often heated to reflux to ensure completion. tcd.ie

The choice of base and solvent system is critical to the success of the alkylation. The base must be strong enough to deprotonate the β-keto ester but should not promote side reactions like saponification of the ester.

Stereoselective Alkylation Strategies

Achieving stereocontrol during the alkylation of β-keto esters to create chiral quaternary carbon centers is a significant challenge in organic synthesis. acs.org While the direct synthesis of this compound does not involve creating a chiral center, the principles of stereoselective alkylation are highly relevant for the synthesis of its more complex analogues.

Various strategies have been developed to achieve enantioselective alkylation of β-keto esters. One approach involves the use of chiral phase-transfer catalysts. For instance, cinchona-derived catalysts have been successfully used in the asymmetric α-alkylation of cyclic β-keto esters and β-keto amides, yielding products with high enantiomeric excess. rsc.org Another strategy employs metal catalysts with chiral ligands. For example, copper(II)-bisoxazoline complexes have been utilized for the asymmetric alkylation of β-keto esters with benzylic alcohols, proceeding through an S(_N)1 mechanism. thieme-connect.com

Although direct asymmetric synthesis of this compound is not applicable, these advanced methods are crucial for producing optically active β-keto esters that are valuable intermediates in the synthesis of natural products and pharmaceuticals. google.com

Transesterification Processes for Beta-Keto Esters

Transesterification is a vital and widely used method for converting one ester into another by reacting it with an alcohol in the presence of a catalyst. nih.govrsc.org This process is particularly useful for modifying β-keto esters, as direct esterification of the corresponding β-keto acids is often problematic due to their instability and tendency to decarboxylate. nih.govrsc.org Commercially available methyl or ethyl esters serve as convenient starting materials for creating a diverse range of other esters via transesterification. ucc.ie

Catalytic Systems in Transesterification (e.g., Zeolites, Cesium Fluoride (B91410), Boric Acid)

A variety of catalysts have been developed to facilitate the transesterification of β-keto esters, with a growing emphasis on environmentally benign and reusable options. nih.govbohrium.com

Zeolites: These crystalline aluminosilicates are effective heterogeneous catalysts for the selective transesterification of β-keto esters. rsc.orgresearchgate.net Their high selectivity is attributed to their microporous structure and acidic sites. rsc.orgaminer.cn Large-pore zeolites like H-Y and H-β have demonstrated higher activity compared to medium-pore zeolites such as H-ZSM-5. researchgate.net The reaction is typically carried out by refluxing the β-keto ester and alcohol in a solvent like toluene (B28343) with the zeolite catalyst. researchgate.netaminer.cn Zeolites can be recovered and reused multiple times without a significant loss of activity. nih.gov

Cesium Fluoride: Cesium fluoride (CsF) has emerged as a simple and efficient catalyst for the transesterification of β-keto esters. lookchem.com It is particularly advantageous for substrates with acid- or base-sensitive functional groups. lookchem.com The reaction is typically performed by heating a mixture of the β-keto ester, an alcohol, and a catalytic amount of CsF in a solvent like toluene. lookchem.com The catalyst can be easily recovered by decantation and reused multiple times without losing its effectiveness. lookchem.com

Boric Acid: Boric acid and its derivatives are considered environmentally friendly catalysts for transesterification. nih.govbohrium.com Silica-supported boric acid has been shown to be a highly efficient heterogeneous catalyst for the transesterification of β-keto methyl and ethyl esters with a variety of alcohols, including primary, secondary, allylic, and benzylic alcohols. rsc.org Boronic acids, especially those with electron-withdrawing groups, are also effective Lewis acid catalysts for this transformation. nih.govucc.ie

Below is a table summarizing the performance of various catalytic systems in the transesterification of β-keto esters.

| Catalyst System | Substrates | Conditions | Yield | Source |

| Zeolite (H-β) | Ethyl acetoacetate, various alcohols | Toluene, reflux | High | rsc.orgresearchgate.net |

| Cesium Fluoride | Methyl acetoacetate, 1-octanol | Toluene, reflux, 10 mol% CsF | 93% | lookchem.com |

| Boric Acid (Silica-supported) | Methyl/ethyl acetoacetate, various alcohols | Solvent-free | 87-95% | rsc.org |

| 3-Nitrobenzeneboronic acid | Various β-keto esters and alcohols | 2.5 mol% catalyst | Good to excellent | nih.govucc.ie |

Solvent-Free Transesterification Conditions

In line with the principles of green chemistry, solvent-free reaction conditions are highly desirable as they minimize waste and environmental impact. Several catalytic systems have been successfully employed for the transesterification of β-keto esters without the need for a solvent.

For instance, silica-supported boric acid has proven to be a remarkable catalyst for the transesterification of β-keto methyl/ethyl esters with a wide range of alcohols under solvent-free conditions, affording excellent yields (87-95%). rsc.org This method is operationally simple and allows for the easy recovery and recycling of the catalyst. rsc.org

Another example is the use of a borate/zirconia solid acid catalyst, which effectively catalyzes the transesterification of methyl/ethyl keto esters with various alcohols under solvent-free conditions. nih.gov Microwave-assisted solvent-free methods have also been developed, offering the advantages of significantly shorter reaction times and high yields. researchgate.netdocumentsdelivered.com These solvent-free approaches represent a more sustainable and efficient route for the synthesis of β-keto esters. google.comrsc.org

Advanced Catalytic Systems in this compound Synthesis

The synthesis of highly substituted β-keto esters like this compound often requires sophisticated catalytic systems to achieve high yields and selectivity. Advanced catalysis offers pathways that are more efficient and sustainable than classical stoichiometric methods. These systems are designed to operate under mild conditions, minimize waste, and provide precise control over the chemical transformation.

Crown ethers are macrocyclic polyethers that can selectively bind specific metal cations within their central cavity. This property makes them powerful phase-transfer catalysts (PTCs), capable of transporting inorganic reagents into an organic phase, thereby enhancing the reactivity of the associated anion. tandfonline.comrsc.org In the context of synthesizing β-keto esters, crown ethers can facilitate reactions involving enolates, which are key intermediates in the acylation or alkylation of acetoacetate derivatives. tandfonline.comyoutube.com

The synthesis of this compound involves the introduction of two methyl groups at the α-position of an acetoacetate precursor. A classic method for this is the acetoacetic ester synthesis, which involves deprotonation to form an enolate, followed by alkylation. youtube.com Crown ethers can be instrumental in this process by complexing with the cation of the base (e.g., K⁺ from potassium carbonate or potassium hydroxide), creating a "naked" and highly reactive enolate anion in the organic phase. This heightened nucleophilicity can lead to more efficient alkylation under milder conditions.

Table 1: Relevant Reactions Catalyzed by Crown Ethers

| Reaction Type | Role of Crown Ether | Potential Application in Synthesis |

|---|---|---|

| Michael Addition | As a chiral phase-transfer catalyst, it generates enolates that attack α,β-unsaturated systems with high enantioselectivity. tandfonline.com | Synthesis of chiral oxobutanoate derivatives by reacting an acetoacetate enolate with a Michael acceptor. |

| Darzen Condensation | Facilitates the reaction between a ketone/aldehyde and an α-haloester to form α,β-epoxy esters (glycidic esters). tandfonline.com | Could be adapted for C-C bond formation in related synthetic pathways. |

| Alkylation | Enhances the reactivity of nucleophiles (e.g., enolates) by sequestering the counter-ion of the base. tandfonline.com | Directly applicable to the methylation steps in the synthesis of this compound. |

Hybrid catalysis is an emerging field that combines the features of different catalyst types, such as metal catalysts and organocatalysts, to achieve novel reactivity and selectivity. nih.gov Organocatalysis itself utilizes small, metal-free organic molecules to catalyze chemical transformations and has become a cornerstone of modern synthetic chemistry due to its stability, low toxicity, and accessibility. rsc.org

For the synthesis of complex molecules like this compound, a hybrid organocatalyst blend could be designed. For instance, a basic organocatalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be used to generate the enolate intermediate, while a second, Lewis acidic organocatalyst could activate the electrophile for a more efficient reaction. rsc.org This cooperative catalysis can lead to higher yields and selectivities than either catalyst could achieve alone. Recent advancements have focused on developing systems where different organocatalysts work in concert to perform complex transformations in a single pot. rsc.org

Industrial-Scale Synthesis Considerations for this compound

Transitioning the synthesis of a fine chemical from the laboratory bench to an industrial scale introduces significant challenges related to heat and mass transfer, reaction time, safety, and cost-effectiveness. Modern chemical manufacturing increasingly relies on continuous processing technologies to address these issues.

Continuous Stirred-Tank Reactors (CSTRs) are a cornerstone of industrial chemical production, offering significant advantages over traditional batch reactors for many processes. kjhil.comfilter-dryer.com A CSTR is continuously fed with reactants and drained of the product mixture, maintaining a uniform composition and temperature throughout the vessel due to constant agitation. kjhil.comresearchgate.net This mode of operation is particularly beneficial for fine chemical synthesis. rsc.orgrsc.org

For the production of this compound, CSTRs could provide excellent temperature control for the potentially exothermic alkylation steps. Their ability to handle solids and slurries makes them versatile for reactions involving heterogeneous bases or catalysts. researchgate.netrsc.org By arranging multiple CSTRs in a series (a CSTR cascade), it is possible to achieve a narrower residence time distribution, mimicking the efficiency of a plug flow reactor while retaining the mixing and handling benefits of a CSTR. rsc.org

Table 2: Advantages of CSTRs in Fine Chemical Manufacturing

| Feature | Benefit | Source |

|---|---|---|

| Efficient Mixing | Maintains uniform reaction rate, temperature, and concentration; prevents hot spots and dead zones. | kjhil.com |

| Solid Handling | Can effectively process slurries and solids, increasing process versatility. | researchgate.netrsc.org |

| Scalability | Possesses a well-understood and reliable scale-up capacity. | kjhil.comrsc.org |

| Cost & Energy Reduction | Continuous manufacturing can lead to significant reductions in cost (up to 70%) and energy (up to 80%) compared to batch processes. | rsc.orgrsc.org |

| Increased Yield | Demonstrated yield increases of up to 31% have been reported for pharmaceutical and fine chemical synthesis. | rsc.orgrsc.org |

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. avantes.compharmaexcipients.com Inline Fourier-Transform Infrared (FTIR) spectroscopy is a powerful PAT tool that allows for real-time monitoring of the chemical composition inside a reactor without the need for sampling. youtube.com

An Attenuated Total Reflectance (ATR) FTIR probe can be inserted directly into a CSTR or other reactor vessel. youtube.com The probe measures the infrared spectrum of the reaction mixture, which provides a molecular fingerprint of the components. Because the absorbance of specific peaks is proportional to concentration, this technique can be used to track the consumption of reactants and the formation of products and intermediates in real-time. youtube.comresearchgate.net This continuous stream of data enables precise control over reaction endpoints, identifies process deviations, and ensures consistent product quality, ultimately improving process robustness and efficiency. youtube.comnih.gov

Table 3: Benefits of Inline IR Spectroscopy for Process Optimization

| Benefit | Description | Source |

|---|---|---|

| Real-Time Monitoring | Provides continuous data on the concentration of reactants, intermediates, and products. | youtube.comresearchgate.net |

| Improved Process Control | Allows for accurate determination of reaction endpoints and immediate detection of process deviations. | youtube.com |

| Enhanced Robustness | Ensures batch-to-batch consistency and high product quality. | youtube.com |

| Reduced Cycle Time | Eliminates delays associated with offline sampling and analysis. | youtube.com |

| Increased Safety | Reduces operator exposure to potent or hazardous chemicals by minimizing manual sampling. | youtube.com |

Synthesis of Structurally Related Oxobutanoate Derivatives

The fundamental chemistry used to produce this compound can be adapted to create a wide array of structurally related derivatives with diverse applications. nih.govnih.gov The core reactions typically involve the alkylation, acylation, or condensation of a β-keto ester precursor like ethyl acetoacetate. prepchem.comnih.gov

For example, the synthesis of ethyl 2-ethyl-3-oxobutanoate follows a procedure analogous to a simple acetoacetic ester synthesis, where sodium ethoxide is used as a base to form the enolate of ethyl acetoacetate, which is then alkylated with ethyl iodide. prepchem.com More complex structures can also be formed. The reaction of ethyl 2-methyl-3-oxobutanoate with phenylacetylene (B144264) in the presence of an Indium(III) triflate catalyst yields ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. orgsyn.org These examples highlight the versatility of the oxobutanoate scaffold in organic synthesis.

Table 4: Examples of Synthesized Oxobutanoate Derivatives

| Derivative Name | Key Reactants | Key Reagents/Catalyst | Source |

|---|---|---|---|

| Ethyl 2-ethyl-3-oxobutanoate | Ethyl acetoacetate, Ethyl iodide | Sodium ethoxide | prepchem.com |

| Ethyl 2-benzyl-3-oxobutanoate | Ethyl 3-oxobutanoate, Benzyl (B1604629) chloride | Sodium ethoxide | tcd.ie |

| Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate | Ethyl 2-methyl-3-oxobutanoate, Phenylacetylene | Indium(III) triflate (In(OTf)₃) | orgsyn.org |

| Alkyl 4-oxobutanoate (B1241810) derivatives of carvacrol (B1668589) and thymol | Carvacrol, Thymol, Alkyl halides | Succinic anhydride (B1165640), Thionyl chloride | nih.gov |

| (Z)-hept-5-en-2-one (from an oxobutanoate intermediate) | Ethyl 3-oxobutanoate, 3-bromoprop-1-yne | NaOEt, n-BuLi, Lindlar's catalyst | vaia.com |

Knoevenagel Condensation for Substituted Ethyl Oxobutanoates

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, utilized for the synthesis of α,β-unsaturated carbonyl compounds. wikipedia.orgthermofisher.com This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base such as an amine. wikipedia.org The initial product is a result of a nucleophilic addition of the active hydrogen compound to the carbonyl group, which is then followed by a dehydration reaction to yield the final α,β-unsaturated product. wikipedia.org For the synthesis of substituted ethyl oxobutanoates, active methylene compounds like ethyl acetoacetate or its derivatives are key starting materials. wikipedia.orgthermofisher.com

The reactivity in a Knoevenagel condensation is significantly influenced by the nature of the reactants and the reaction conditions. Aldehydes are generally more reactive than ketones. thermofisher.com The choice of catalyst and solvent is also crucial; bases like piperidine (B6355638) are commonly used, and the removal of water formed during the reaction, often by azeotropic distillation, can drive the equilibrium towards the product. wikipedia.orgthermofisher.com

Research has demonstrated the synthesis of various substituted ethyl oxobutanoates through this method. For instance, ethyl 2-(4-substituted-benzylidene)-3-oxobutanoates have been synthesized via the Knoevenagel condensation of the corresponding substituted benzaldehyde (B42025) and ethyl acetoacetate. researchgate.net These reactions are often catalyzed by a mixture of piperidine and trifluoroacetic acid in a solvent like benzene (B151609) under reflux conditions. researchgate.net The resulting products, which are α,β-unsaturated carbonyl compounds, have been characterized by various spectral techniques. researchgate.net

A greener approach to the Knoevenagel condensation has been explored using ionic liquids as the reaction medium. researchgate.netconsensus.app For example, the condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate, catalyzed by morpholine/acetic acid, has been successfully carried out in ionic liquids at room temperature. researchgate.net This method not only offers environmental benefits over traditional solvents like refluxing benzene but also provides good yields of the desired ethyl 2-chloroacetyl-3-arylpropenoates. researchgate.net The reaction conditions and the resulting product distribution for several such condensations are summarized in the table below.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-chloro-3-oxobutanoate in an Ionic Liquid researchgate.net

| Aromatic Aldehyde | Reaction Time (h) | Yield (%) | (E)/(Z) Ratio |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 0.5 | 84 | 85/15 |

| 4-Methoxybenzaldehyde | 1.0 | 78 | 70/30 |

| 2-Thiophenecarboxaldehyde | 1.5 | 65 | 65/35 |

| 2-Furaldehyde | 2.0 | 58 | 60/40 |

| Benzaldehyde | 1.0 | 75 | 70/30 |

| 3,4-Methylenedioxybenzaldehyde | 1.5 | 72 | 56/44 |

Claisen Condensation in Beta-Keto Ester Synthesis

The Claisen condensation is a crucial carbon-carbon bond-forming reaction for the synthesis of β-keto esters. numberanalytics.commasterorganicchemistry.com This reaction involves the condensation of two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base. numberanalytics.com The product is a β-keto ester, which is a valuable intermediate in organic synthesis due to its versatile functionality. numberanalytics.commasterorganicchemistry.com The mechanism of the Claisen condensation proceeds through the deprotonation of an ester at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org Subsequent elimination of an alkoxide ion yields the β-keto ester. numberanalytics.com

A significant challenge in Claisen condensations is controlling the reaction when using two different esters, a process known as a crossed Claisen condensation. libretexts.orglibretexts.org Such reactions can lead to a mixture of products unless one of the esters lacks α-hydrogens, making it unable to form an enolate and thus only act as the electrophile. libretexts.orglibretexts.org

To overcome some of the limitations of the traditional Claisen condensation, which often requires strong bases like sodium alkoxides or sodium hydride, alternative methods have been developed. acs.org One such method is the titanium-mediated crossed-Claisen condensation. acs.org This approach allows for a highly selective reaction between a 1:1 mixture of esters and acid chlorides to produce a variety of β-keto esters. acs.org The reaction demonstrates high chemoselectivity; for example, in the condensation of ethyl levulinate with an acid chloride, the reaction occurs at the α-position of the ester rather than the ketone. acs.org

The general applicability of the Ti-crossed-Claisen condensation is highlighted by its use in the synthesis of various complex molecules. acs.org The reaction of different esters with acid chlorides under these conditions provides good to excellent yields of the corresponding β-keto esters.

Table 2: Ti-Crossed-Claisen Condensation of Esters with Acid Chlorides acs.org

| Ester | Acid Chloride | Product (β-Keto Ester) | Yield (%) |

|---|---|---|---|

| Ethyl acetate (B1210297) | Benzoyl chloride | Ethyl benzoylacetate | 85 |

| Methyl propionate | 3-Phenylpropanoyl chloride | Methyl 2-methyl-5-phenyl-3-oxopentanoate | 80 |

| Ethyl isobutyrate | Acetyl chloride | This compound | 90 |

| Methyl 10-undecenoate | (R)-Citroneroyl chloride | Methyl 2-((R)-3,7-dimethyloct-6-enoyl)-10-undecenoate | 74 |

Synthesis of Halogenated and Cyano-Substituted Analogues

The synthesis of halogenated and cyano-substituted analogues of this compound can be achieved through various synthetic routes, with the Knoevenagel condensation being a particularly effective method for introducing cyano groups and creating α,β-unsaturated systems. chemrxiv.orgchemrxiv.org

Halogenated and cyano-substituted ethyl propenoates are synthesized by the piperidine-catalyzed Knoevenagel condensation of halogen ring-substituted benzaldehydes with ethyl cyanoacetate. chemrxiv.orgchemrxiv.org This reaction yields compounds of the general structure RPhCH=C(CN)CO₂C₂H₅, where R represents a halogen-substituted phenyl group. chemrxiv.org These monomers have been used in the preparation of novel copolymers. chemrxiv.orgchemrxiv.org The synthesis is generally straightforward and provides the target molecules in good yields. chemrxiv.org

Table 3: Synthesis of Halogenated Ethyl 2-Cyano-3-phenyl-2-propenoates chemrxiv.org

| Substituent (R) | Product Name |

|---|---|

| 2-Bromo | Ethyl 2-cyano-3-(2-bromophenyl)propenoate |

| 3-Bromo | Ethyl 2-cyano-3-(3-bromophenyl)propenoate |

| 4-Bromo | Ethyl 2-cyano-3-(4-bromophenyl)propenoate |

| 2-Chloro | Ethyl 2-cyano-3-(2-chlorophenyl)propenoate |

| 3-Chloro | Ethyl 2-cyano-3-(3-chlorophenyl)propenoate |

| 4-Chloro | Ethyl 2-cyano-3-(4-chlorophenyl)propenoate |

| 2-Fluoro | Ethyl 2-cyano-3-(2-fluorophenyl)propenoate |

| 3-Fluoro | Ethyl 2-cyano-3-(3-fluorophenyl)propenoate |

| 4-Fluoro | Ethyl 2-cyano-3-(4-fluorophenyl)propenoate |

| 2,3-Dichloro | Ethyl 2-cyano-3-(2,3-dichlorophenyl)propenoate |

| 2,4-Dichloro | Ethyl 2-cyano-3-(2,4-dichlorophenyl)propenoate |

Another relevant cyano-substituted analogue is ethyl 2-(2-cyanoethyl)-3-oxobutanoate. nih.gov This compound features a cyano group on a saturated alkyl chain attached to the α-carbon of the β-keto ester. Its synthesis involves the Michael addition of a cyanide source to an α,β-unsaturated precursor.

The synthesis of halogenated analogues can also be achieved by using halogenated starting materials in reactions like the Claisen condensation. For instance, using a halogenated ester or acid chloride would directly incorporate the halogen into the final β-keto ester product. Similarly, ethyl 2-chloro-3-oxobutanoate is a key starting material for the synthesis of other derivatives, such as hydrazones. mdpi.com

Synthesis of Hydrazono-Oxobutanoate Derivatives

Hydrazono-oxobutanoate derivatives are a class of compounds that can be synthesized from β-keto esters like ethyl acetoacetate and its analogues. One common method involves the reaction of a diazonium salt with a β-keto ester. For example, ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate was prepared by reacting 3-chloroaniline (B41212) with sodium nitrite (B80452) in hydrochloric acid to form the corresponding diazonium salt. nih.gov This salt was then coupled with ethyl acetoacetate in the presence of sodium acetate in ethanol. nih.gov The resulting product exists predominantly in the keto-hydrazo tautomeric form. nih.gov

Another synthetic route to hydrazono-oxobutanoate derivatives involves the condensation of a β-keto ester with a hydrazide. For instance, novel hydrazide-hydrazone derivatives have been synthesized by reacting ethyl 2-chloro-3-oxobutanoate with a thiourea (B124793) derivative, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form a hydrazide intermediate. mdpi.com This intermediate is then reacted with various aromatic or heterocyclic aldehydes to yield the final hydrazono derivatives. mdpi.com

Furthermore, substituted 2-[2-(4-nitrobenzoyl)hydrazono]-4-oxobutanoates have been synthesized from the reaction of substituted 3-(4-nitrobenzoyl)hydrazonofuran-2(3H)-ones with primary alcohols. bohrium.com Similarly, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids are prepared by the reaction of substituted 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide. xjournals.comurfu.ru

Table 4: Synthesis of Hydrazono-Oxobutanoate and Related Derivatives

| Starting Materials | Product | Reference |

|---|---|---|

| 3-Chloroaniline, Sodium nitrite, Ethyl acetoacetate | Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate | nih.gov |

| Thiourea derivative, Ethyl 2-chloro-3-oxobutanoate, Hydrazine hydrate, Aromatic aldehydes | Hydrazide-hydrazone derivatives | mdpi.com |

| Substituted 3-(4-nitrobenzoyl)hydrazonofuran-2(3H)-ones, Primary alcohols | Substituted 2-[2-(4-nitrobenzoyl)hydrazono]-4-oxobutanoates | bohrium.com |

| Substituted 2,4-dioxobut-2-enoic acids, Furan-2-carbohydrazide | Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | xjournals.comurfu.ru |

Mechanistic Investigations of Reactions Involving Ethyl 2,2 Dimethyl 3 Oxobutanoate

Enolate Chemistry and Reactivity of Ethyl 2,2-dimethyl-3-oxobutanoate

The concept of enolate formation is central to understanding the reactivity of carbonyl compounds. Enolates are powerful nucleophiles used extensively in organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.com

An enolate is formed by the removal of an acidic α-proton (a proton on the carbon adjacent to the carbonyl group) by a base. masterorganicchemistry.com The structure of this compound, however, features two methyl groups at the α-position, meaning it lacks α-protons. Consequently, it cannot be deprotonated to form an enolate ion at this position.

The formation of this compound itself, however, relies on the enolate chemistry of its precursors, such as ethyl acetoacetate (B1235776) or ethyl 2-methyl-3-oxobutanoate. For these related β-keto esters, the α-protons are particularly acidic due to the presence of two adjacent carbonyl groups. masterorganicchemistry.com The acidity of these protons is significantly higher than in monocarbonyl compounds like simple ketones or esters. masterorganicchemistry.comyoutube.com

The resulting enolate ion is highly stabilized through resonance, where the negative charge is delocalized over the α-carbon and both oxygen atoms of the carbonyl groups. This delocalization greatly increases the stability of the conjugate base, which explains the enhanced acidity of the parent β-dicarbonyl compound. masterorganicchemistry.com

Table 1: Comparison of Acidity for Various Carbonyl Compounds

| Compound Type | Example | pKa | Ease of Enolate Formation |

| β-Keto Ester | Ethyl acetoacetate | ~11 | High (deprotonated by alkoxides) masterorganicchemistry.com |

| Ketone | Acetone | ~20 | Moderate (requires strong bases) youtube.com |

| Ester | Ethyl acetate (B1210297) | ~25 | Low (requires very strong bases like LDA) youtube.com |

| Amide | Acetamide | ~30 | Very Low (requires LDA) youtube.com |

Enolates derived from β-keto esters are ambident nucleophiles, meaning they possess two nucleophilic sites: the α-carbon and the oxygen atom. bham.ac.ukyoutube.com The reaction pathway depends on the nature of the electrophile and the reaction conditions. This reactivity is often explained using Hard and Soft Acid-Base (HSAB) theory.

C-Alkylation: Reaction at the α-carbon, the "soft" nucleophilic center, is favored with "soft" electrophiles, most notably alkyl halides. This leads to the formation of a new carbon-carbon bond, which is typically the desired outcome in synthesis. bham.ac.ukubc.ca

O-Alkylation: Reaction at the oxygen atom, the "hard" nucleophilic center, occurs with "hard" electrophiles such as trialkylsilyl halides. ubc.ca

Solvent choice also plays a critical role. Weakly coordinating solvents like tetrahydrofuran (B95107) (THF) tend to favor C-alkylation, whereas strongly coordinating polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA) can increase the amount of O-alkylation. ubc.ca

Table 2: Factors Influencing C- vs. O-Reactivity of Enolates

| Factor | Favors C-Reactivity (at α-Carbon) | Favors O-Reactivity (at Oxygen) |

| Electrophile Type | Soft electrophiles (e.g., alkyl halides) bham.ac.uk | Hard electrophiles (e.g., silyl (B83357) halides) ubc.ca |

| Solvent | Weakly coordinating (e.g., THF) ubc.ca | Strongly coordinating (e.g., DMSO, HMPA) ubc.ca |

Reaction Pathways of this compound

The unique structure of this compound dictates its participation in several key transformations, including hydrolysis and decarboxylation.

As previously noted, this compound lacks α-protons and therefore cannot undergo further alkylation at the α-position via an enolate intermediate. It is, in fact, the product of a double alkylation of a precursor like ethyl acetoacetate.

The general mechanism for the alkylation of an enolizable β-keto ester involves a two-step sequence:

Enolate Formation: The β-keto ester is treated with a suitable base, such as sodium ethoxide in ethanol (B145695), to quantitatively form the stabilized enolate anion. libretexts.orglibretexts.org

Nucleophilic Attack: The resulting enolate acts as a potent carbon-centered nucleophile, attacking an alkyl halide in a classic SN2 reaction. This displaces the halide leaving group and forms a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org

This process can be repeated if a second acidic α-proton is present, allowing for the synthesis of dialkylated products like this compound. libretexts.org The reaction is most efficient with primary and methyl halides; secondary halides react poorly, and tertiary halides are unsuitable due to competing elimination reactions. libretexts.orglibretexts.org

Table 3: Suitability of Alkyl Halides for Enolate Alkylation (SN2)

| Alkyl Halide Type | Example | Reactivity |

| Methyl | Iodomethane (CH₃I) | Excellent |

| Primary | Bromoethane (CH₃CH₂Br) | Good libretexts.org |

| Secondary | 2-Bromopropane ((CH₃)₂CHBr) | Poor (E2 elimination competes) libretexts.org |

| Tertiary | tert-Butyl bromide ((CH₃)₃CBr) | No reaction (E2 elimination occurs) libretexts.orglibretexts.org |

The ester functional group in this compound can be cleaved through hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.uklibretexts.org The reaction is reversible and reaches an equilibrium. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of ethanol to yield 2,2-dimethyl-3-oxobutanoic acid. libretexts.org

Base-Promoted Hydrolysis (Saponification): This is the more common and generally preferred method for ester hydrolysis as the reaction is irreversible and goes to completion. chemguide.co.uk The ester is heated with a strong base, such as aqueous sodium hydroxide (B78521) (NaOH). libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the initially formed carboxylic acid. The final products are an alcohol (ethanol) and the salt of the carboxylic acid (sodium 2,2-dimethyl-3-oxobutanoate). libretexts.org

Table 4: Comparison of Hydrolysis Conditions

| Condition | Reagents | Reversibility | Products |

| Acidic | Dilute H₂SO₄ or HCl, excess H₂O, heat chemguide.co.uk | Reversible chemguide.co.uk | 2,2-dimethyl-3-oxobutanoic acid + Ethanol |

| Basic | Aqueous NaOH or KOH, heat chemguide.co.uk | Irreversible chemguide.co.uk | Sodium 2,2-dimethyl-3-oxobutanoate + Ethanol |

A hallmark reaction of β-keto esters is their conversion to ketones via a hydrolysis and decarboxylation sequence. libretexts.org When this compound is subjected to acidic hydrolysis, the resulting β-keto acid, 2,2-dimethyl-3-oxobutanoic acid, is thermally unstable.

Upon heating, this β-keto acid readily undergoes decarboxylation (loss of CO₂). The mechanism proceeds through a cyclic, six-membered transition state involving the carboxylic acid proton and the β-carbonyl oxygen. This concerted process results in the formation of carbon dioxide and an enol intermediate. The enol then rapidly tautomerizes to form the more stable ketone. libretexts.org In this case, the final product is 3-methyl-2-butanone.

This entire sequence, from β-keto ester to ketone, is a fundamental part of the acetoacetic ester synthesis, a powerful method for preparing a wide variety of ketones. libretexts.orglibretexts.org

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Claisen)

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. However, the reactivity of this compound in these transformations is significantly restricted by its structure.

Claisen Condensation: The classic Claisen condensation requires the formation of an enolate from an ester, which then acts as a nucleophile. masterorganicchemistry.comopenstax.org this compound lacks α-protons, the acidic hydrogens necessary for enolate formation under basic conditions. masterorganicchemistry.com Consequently, it cannot undergo self-condensation. In mixed Claisen condensations, it can only function as the electrophilic acceptor, reacting with an enolizable ester. However, a more significant reaction under basic conditions is the retro-Claisen condensation. wikipedia.orgchegg.com In the presence of a base like sodium hydroxide, the compound is cleaved into simpler molecules. wikipedia.orgchegg.comchegg.com The hydroxide ion attacks the acetyl carbonyl group, leading to the formation of a tetrahedral intermediate which then fragments, ultimately yielding 2-methylpropanoic acid and acetic acid after an acidic workup. wikipedia.orgchegg.com

Aldol Condensation: Similar to the Claisen condensation, the Aldol reaction requires an enolizable carbonyl compound to act as the nucleophile. wikipedia.orglumenlearning.com this compound, having no α-hydrogens, cannot form an enolate and therefore cannot be the nucleophilic partner in an Aldol reaction. wikipedia.org In a mixed Aldol reaction, it could theoretically act as the electrophile, reacting with an enolate derived from another aldehyde or ketone. Mixed aldol reactions can produce a single product if one partner, like this compound, cannot enolize but can act as an electrophilic acceptor. wikipedia.org

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound possessing an "active hydrogen" or "active methylene" group, typically flanked by two electron-withdrawing groups. sigmaaldrich.comthermofisher.com These active hydrogen compounds are readily deprotonated by a weak base to form a nucleophilic carbanion. sigmaaldrich.com this compound does not fit the criteria for the active hydrogen component due to the absence of α-hydrogens. sigmaaldrich.comlibretexts.org Therefore, it does not participate in Knoevenagel condensations in the conventional role.

| Reaction Type | Role of this compound | Outcome | Key Structural Feature |

|---|---|---|---|

| Claisen (Self-Condensation) | N/A | No reaction | No α-hydrogens |

| Claisen (Mixed) | Electrophile | Potential for reaction with an enolizable ester | Electrophilic carbonyl groups |

| Retro-Claisen | Substrate | Cleavage to carboxylates (e.g., 2-methylpropanoate (B1197409) and acetate) wikipedia.orgchegg.com | β-keto ester structure |

| Aldol (Self-Condensation) | N/A | No reaction | No α-hydrogens |

| Aldol (Mixed) | Electrophile | Potential for reaction with an enolizable aldehyde/ketone wikipedia.org | Electrophilic carbonyl groups |

| Knoevenagel | N/A (as active methylene (B1212753) component) | No reaction | No α-hydrogens sigmaaldrich.comlibretexts.org |

Oxidation Reactions

The ketone functional group in this compound is susceptible to oxidation through specific reactions.

Baeyer-Villiger Oxidation: This reaction converts ketones into esters using peroxyacids (like m-CPBA) or peroxides as the oxidant. wikipedia.orgsigmaaldrich.comorganic-chemistry.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. The regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with more substituted groups migrating preferentially. wikipedia.org For this compound, the two potential migrating groups are the methyl group and the sterically hindered quaternary carbon of the ethyl 2,2-dimethylpropanoate moiety. Based on migratory aptitude (tertiary alkyl > primary alkyl), the quaternary carbon group would be expected to migrate, leading to the formation of an anhydride-like product.

Haloform Reaction: The haloform reaction is a specific test for methyl ketones, where the ketone is treated with a halogen (I₂, Br₂, or Cl₂) in the presence of a strong base. masterorganicchemistry.combyjus.com The reaction proceeds through repeated halogenation of the methyl group, followed by cleavage of the resulting trihalomethyl group by hydroxide. nih.gov This process converts the methyl ketone into a carboxylate and produces a haloform (chloroform, bromoform, or iodoform). byjus.comylikonet.gr As this compound is a methyl ketone, it is expected to give a positive haloform test, yielding 2,2-dimethylmalonic acid (after hydrolysis of the ester) and the corresponding haloform.

| Reaction | Reagent | Expected Product | Relevant Structural Feature |

|---|---|---|---|

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Anhydride-like product via migration of the quaternary carbon | Ketone carbonyl |

| Haloform Reaction | I₂ / NaOH (or Br₂/Cl₂) | 2,2-dimethylmalonic acid (after workup) and a haloform (e.g., iodoform) | Methyl ketone group (CH₃CO-) |

Reduction Reactions (e.g., to Hydroxy Esters, Alcohols)

The carbonyl groups of this compound can be reduced to alcohols. The selectivity of the reduction depends on the choice of the reducing agent.

Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), selectively reduce ketones in the presence of esters. sigmaaldrich.com Therefore, treatment of this compound with NaBH₄ is expected to reduce the ketone at the 3-position to a secondary alcohol, yielding ethyl 3-hydroxy-2,2-dimethylbutanoate. This type of selective reduction is common for β-keto esters. lumenlearning.com

Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester functional groups. This would result in the formation of 2,2-dimethyl-1,3-butanediol.

| Reducing Agent | Functional Group(s) Reduced | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 3-hydroxy-2,2-dimethylbutanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 2,2-dimethyl-1,3-butanediol |

Nucleophilic Substitution Reactions

The term nucleophilic substitution can refer to reactions at both the sp³-hybridized α-carbon and the sp²-hybridized carbonyl carbons.

Substitution at the α-Carbon: Due to the presence of two methyl groups, the α-carbon is a quaternary center. Nucleophilic substitution via either an Sₙ1 or Sₙ2 mechanism at this position is highly unlikely due to extreme steric hindrance and the lack of a suitable leaving group.

Nucleophilic Acyl Substitution: Both the ester and ketone carbonyl groups are susceptible to nucleophilic attack. The retro-Claisen reaction, discussed previously, is a prime example of nucleophilic acyl substitution where a hydroxide ion attacks a carbonyl, leading to cleavage of a carbon-carbon bond. wikipedia.org The relative reactivity of the two carbonyls towards a nucleophile depends on both steric and electronic factors. The ketone carbonyl is generally more electrophilic than the ester carbonyl but is also more sterically hindered in this molecule.

Influence of Steric and Electronic Effects on Reactivity

The chemical behavior of this compound is a direct consequence of the interplay between steric and electronic effects arising from its substituents.

Steric Hindrance from Alpha-Substituents

The most significant structural feature influencing the compound's reactivity is the gem-dimethyl group at the α-position. These two methyl groups create substantial steric bulk around the α-carbon and the adjacent ketone carbonyl. This steric hindrance is the primary reason why the compound does not undergo reactions that require deprotonation at the α-carbon, such as self-condensation in Aldol and Claisen reactions. Furthermore, the bulky substituents hinder the approach of nucleophiles to the ketone carbonyl, potentially slowing down reactions at this site compared to a less substituted ketone.

Electron-Withdrawing Group Effects

This compound possesses two electron-withdrawing groups (EWGs): the acetyl group (ketone) and the ethoxycarbonyl group (ester). These groups have several important electronic effects:

Increased Electrophilicity: Both the ketone and ester carbonyl carbons are rendered more electrophilic (electron-poor) by the polarization of the carbon-oxygen double bond. This makes them susceptible to attack by nucleophiles.

Acidity of α-Protons (in related compounds): In general, EWGs increase the acidity of α-protons. While this molecule has no α-protons, in related compounds like ethyl acetoacetate, the two carbonyl groups significantly lower the pKa of the α-hydrogens, facilitating enolate formation.

Influence on Reactivity: The presence of these EWGs deactivates the molecule towards electrophilic attack while activating it for nucleophilic attack at the carbonyl carbons. wikipedia.org For instance, the electron-withdrawing nature of the carbonyls is crucial for the facility of the retro-Claisen cleavage, as it helps to stabilize the negative charge on the intermediate species.

| Effect | Structural Origin | Consequence on Reactivity |

|---|---|---|

| Steric Hindrance | gem-dimethyl group at α-position | - Prevents α-deprotonation (no Aldol/Claisen self-condensation) wikipedia.org |

| Electronic Effect (Inductive & Resonance) | Ketone and Ester carbonyl groups | - Increases electrophilicity of carbonyl carbons

|

Applications of Ethyl 2,2 Dimethyl 3 Oxobutanoate in Complex Organic Synthesis

Building Block for Pharmaceutical Intermediates

The utility of ethyl 2,2-dimethyl-3-oxobutanoate as a foundational molecule extends significantly into the pharmaceutical industry. It is a key component in the synthesis of various organic compounds that are crucial for drug development.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is instrumental as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its reactive nature, particularly its ability to form enolate ions, allows it to participate in a variety of chemical reactions like alkylation and condensation, which are fundamental steps in constructing the complex molecular architectures of many drugs. For example, β-keto ester derivatives are widely used in creating new heterocyclic compounds which may exhibit pharmacological properties. researchgate.net

Precursors for Biologically Active Compounds

This compound serves as a precursor for a range of biologically active molecules. Its structural framework can be modified through various chemical reactions to produce compounds with specific biological functions. For instance, derivatives of β-keto esters are important intermediates in the synthesis of compounds that could lead to the development of novel anticancer and antiangiogenic agents. researchgate.net

Development of Novel Medications

The development of new medications often relies on the availability of versatile chemical building blocks like this compound. Its derivatives have been explored in the synthesis of novel pyrazole (B372694) analogues that have shown potential as lead molecules for further development in cancer treatment due to their demonstrated anticancer and antiangiogenic activities. researchgate.net

Utility in Agrochemical Synthesis

The applications of this compound are not limited to the pharmaceutical sector; it also plays a crucial role in the agrochemical industry.

Formulation of Effective Pesticides and Herbicides

This chemical compound is utilized as a building block in the synthesis of effective pesticides and herbicides. For example, a series of 1,3,4-oxadiazole (B1194373) thioether compounds, designed as potential pesticides, were synthesized using ethyl 4,4,4-trifluoro-3-oxobutanoate as a starting material, which shares a similar keto-ester functional group. nih.gov Some of these synthesized compounds exhibited significant fungicidal activity against various plant pathogens and some also showed herbicidal effects. researchgate.netnih.gov

Role in the Production of Specialty Chemicals and Materials

This compound is also a valuable component in the production of various specialty chemicals and materials. Its applications extend to the manufacturing of polymers and resins. Furthermore, its derivatives, such as (Z)-Ethyl 2-benzylidene-3-oxobutanoate, are recognized as important synthetic intermediates for creating new heterocyclic derivatives with potential applications in various fields. researchgate.net

Application in Asymmetric Synthesis

The primary focus of asymmetric synthesis involving this compound is the stereoselective reduction of its prochiral ketone at the C3 position. This transformation yields the chiral alcohol, ethyl 3-hydroxy-2,2-dimethylbutanoate, a valuable chiral building block. nih.gov Unlike α-substituted β-keto esters that possess an acidic proton, this compound cannot undergo in-situ racemization, meaning that dynamic kinetic resolution (DKR) processes are not applicable. Therefore, the transformation is a direct asymmetric reduction of the ketone.

Catalytic asymmetric hydrogenation is a powerful tool for producing enantiomerically pure alcohols from prochiral ketones. This is a significant area of research for producing active pharmaceutical ingredients. ethz.ch The hydrogenation of β-keto esters is often accomplished using ruthenium-based catalysts bearing chiral phosphine (B1218219) ligands. ethz.ch For example, highly diastereoselective hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate has been achieved using Ru(II)-BINAP complexes, yielding key intermediates for β-lactam antibiotics with up to 98% diastereomeric excess and 99% enantiomeric excess. nih.gov

While specific examples detailing the catalytic asymmetric hydrogenation of this compound are not prominent in the surveyed literature, the principles are well-established with analogous substrates. The reduction of the C3-ketone would be the target transformation to produce either (R)- or (S)-ethyl 3-hydroxy-2,2-dimethylbutanoate, depending on the catalyst's chirality.

Biocatalysis offers a highly selective method for the reduction of β-keto esters. Extensive research has been conducted on the stereoselective reduction of analogues of this compound using whole-cell microorganisms and isolated enzymes. These transformations are known for their high enantioselectivity under mild reaction conditions.

For example, the asymmetric reduction of the closely related substrate, ethyl 2-methyl-3-oxobutanoate, has been demonstrated using various microorganisms. The alga Chlorella pyrenoidosa reduces this compound to a mixture of the corresponding anti-(2S, 3S) and syn-(2S, 3R) hydroxy esters. tandfonline.comnih.gov Fungi have also proven effective, with Penicillium purpurogenum showing high diastereoselectivity. medchemexpress.com These microbial reductions highlight the potential for producing specific stereoisomers, which is a key goal in chiral synthesis.

Table 1: Stereoselective Reduction of Ethyl 2-methyl-3-oxobutanoate by Microorganisms

| Microorganism | Diastereomer Ratio (anti/syn) | Enantiomeric Excess (ee%) of anti-isomer (2S, 3S) | Enantiomeric Excess (ee%) of syn-isomer (2S, 3R) | Reference |

|---|---|---|---|---|

| Chlorella pyrenoidosa | 53/47 | 89% | >99% | tandfonline.comnih.gov |

| Penicillium purpurogenum | 93/7 | 90% | >99% | medchemexpress.com |

This table is interactive and can be sorted by column.

Biosynthetic Pathways and Enzyme-Catalyzed Reactions Involving Beta-Keto Esters

In nature, the β-keto ester moiety is a fundamental structural unit, often formed through the Claisen condensation of acetyl-CoA units, a key process in fatty acid and polyketide biosynthesis. Current time information in New York, NY, US. The reactivity of synthetic β-keto esters like this compound makes them useful probes and substrates for studying enzyme-catalyzed reactions.

A wide array of enzymes, particularly reductases and lipases, are capable of transforming β-keto esters with high selectivity. These biocatalytic methods are valued for their efficiency and environmental compatibility. The asymmetric reduction of β-keto esters is a common strategy for producing chiral hydroxy esters, which are important pharmaceutical intermediates.

Research has shown that various yeast strains and purified reductases can effectively catalyze the reduction of different β-keto ester substrates. For instance, (S)-1-phenylethanol dehydrogenase (PEDH) has been used for the asymmetric reduction of a range of β-keto esters to their corresponding enantiopure secondary alcohols. jst.go.jp Similarly, the reduction of ethyl 4-chloro-3-oxobutanoate to its chiral alcohol is a well-studied transformation, critical for the synthesis of cholesterol-lowering drugs.

Table 2: Examples of Enzyme-Catalyzed Reductions of β-Keto Ester Analogues

| Substrate | Enzyme/Microorganism | Product | Yield | Enantiomeric Excess (ee%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Kluyveromyces marxianus | (2R,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate | - | >99% | researchgate.net |

| Ethyl 4-chloro-3-oxobutanoate | Sporobolomyces salmonicolor aldehyde reductase | Ethyl (R)-4-chloro-3-hydroxybutanoate | 95.4% | 86% | |

| Ethyl 3-oxobutanoate (Ethyl acetoacetate) | Baker's Yeast | (S)-ethyl 3-hydroxybutanoate | 59-76% | 85% | orgsyn.org |

This table is interactive and can be sorted by column.

Metabolic Pathways Studies

The utility of this compound in metabolic pathway studies primarily stems from its nature as a β-keto ester. This structural feature makes it a potential substrate for a variety of enzymes, including reductases and esterases, which are key players in numerous metabolic routes. By introducing this synthetic compound into biological systems, researchers can track its conversion, identify the enzymes responsible for its metabolism, and thereby gain insights into specific metabolic activities.

One area where this compound and its analogs have proven useful is in the study of microbial metabolic pathways. For instance, research on Klebsiella pneumoniae has identified an enzyme, ethyl 2-methyl-3-oxobutanoate reductase, which catalyzes the stereoselective reduction of the closely related compound, ethyl 2-methyl-3-oxobutanoate. nih.gov This NADPH-dependent enzyme converts the keto group to a hydroxyl group, a common reaction type in metabolic pathways. nih.gov While this study focused on a methylated analog, it highlights the potential for this compound to be used as a substrate to probe similar enzymatic activities in various microorganisms. The study of such enzymatic reductions is crucial for understanding the metabolic capabilities of bacteria, which can be harnessed for biotechnological applications.

The metabolic fate of this compound is also of interest in the context of xenobiotic metabolism in higher organisms. As an ester, it is susceptible to hydrolysis by carboxylesterases, a diverse group of enzymes responsible for the metabolism of a wide array of foreign compounds and some endogenous molecules. nih.gov The hydrolysis of the ethyl ester bond would yield 2,2-dimethyl-3-oxobutanoic acid and ethanol (B145695). This metabolic step is a critical detoxification pathway, converting lipid-soluble esters into more water-soluble carboxylic acids that can be more easily excreted. nih.gov The study of the kinetics and substrate specificity of carboxylesterases towards compounds like this compound can provide valuable data on the capacity of an organism to handle specific chemical structures.

Furthermore, the core structure of this compound is related to ketone bodies, which are crucial alternative energy sources for mammals during periods of fasting or in certain pathological conditions like diabetes. nih.gov Ketone body metabolism involves the synthesis and breakdown of molecules like acetoacetate (B1235776) and β-hydroxybutyrate. nih.gov Although not a natural ketone body itself, the structural similarity of the hydrolyzed product, 2,2-dimethyl-3-oxobutanoic acid, to acetoacetate suggests its potential to interact with enzymes of ketone metabolism. For example, studies on the plasticizer metabolite 2-ethylhexanol have shown that it can inhibit the mitochondrial β-oxidation of fatty acids and consequently reduce ketone body production in perfused rat livers. nih.gov This indicates that synthetic compounds with related structures can be used to probe and modulate key metabolic pathways like ketogenesis.

To facilitate detailed metabolic pathway analysis, isotopically labeled versions of this compound and related compounds can be synthesized. While direct studies on the labeled version of this specific compound are not prevalent in the reviewed literature, the general principle of using stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) is a cornerstone of metabolic flux analysis (MFA). By tracing the incorporation of these isotopes from a labeled substrate into various metabolites, researchers can quantitatively map the flow of carbon and other elements through the metabolic network.

Below is a table summarizing the potential enzymatic transformations of this compound and the metabolic pathways they are relevant to:

| Enzyme Class | Potential Reaction | Relevant Metabolic Pathway(s) | Potential Research Application |

| Reductases | Reduction of the ketone group | Amino Acid Metabolism, Xenobiotic Metabolism | Probing stereoselective enzyme activity, identifying novel reductases. |

| Carboxylesterases | Hydrolysis of the ethyl ester | Xenobiotic Detoxification, Drug Metabolism | Assessing the metabolic stability of ester-containing compounds. |

| Enzymes of Ketone Body Metabolism | Interaction with the core keto acid structure | Ketogenesis, Ketolysis | Investigating the regulation and inhibition of ketone body metabolism. |

Table 1: Potential Enzymatic Transformations of this compound in Metabolic Pathway Studies

Advanced Analytical and Computational Studies of Ethyl 2,2 Dimethyl 3 Oxobutanoate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation and purity assessment of ethyl 2,2-dimethyl-3-oxobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of this compound.

¹H NMR: The proton NMR spectrum displays characteristic signals corresponding to the different hydrogen environments in the molecule. The ethyl group protons of the ester typically appear as a triplet and a quartet. The six protons of the two geminal methyl groups at the α-position are expected to produce a singlet, and the three protons of the acetyl methyl group also appear as a singlet, but at a different chemical shift.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Key signals include those for the ketone carbonyl carbon (typically around 200 ppm), the ester carbonyl carbon (around 170 ppm), the quaternary α-carbon, and the carbons of the ethyl and methyl groups.

A representative, though not exhaustive, summary of expected chemical shifts is provided below. Actual shifts can vary based on the solvent and experimental conditions.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetyl (CH₃) | Singlet | Signal in alkyl region |

| Gem-dimethyl (2 x CH₃) | Singlet | Signal in alkyl region |

| Ethyl (CH₂CH₃) | Quartet | Signal in alkyl region |

| Ethyl (CH₂CH₃) | Triplet | Signal in alkyl region |

| Quaternary Carbon (C(CH₃)₂) | - | Signal in alkyl region |

| Ester Carbonyl (C=O) | - | ~170 |

| Ketone Carbonyl (C=O) | - | ~200 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) corresponding to the molecular weight of 158.19 g/mol is a key identifier. allbiopharm.com The fragmentation pattern provides valuable structural information, with characteristic losses of fragments such as the ethoxy group (-OC₂H₅) or the acetyl group (-COCH₃).

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 158 | Molecular Ion |

| [M - CH₃CO]⁺ | 115 | Loss of acetyl group |

| [M - OC₂H₅]⁺ | 113 | Loss of ethoxy group |

X-ray Diffraction Studies

While X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, its application to this compound is contingent on obtaining a suitable single crystal. For related, more complex molecules, X-ray crystallography has been used to resolve molecular geometry and confirm the steric effects of substituents. Such studies on derivatives provide insights into bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For instance, in a related compound, ethyl 2-[(2,6-dimethyl-phenyl)hydrazono]-3-oxobutanoate, X-ray diffraction revealed two independent, nearly planar molecules in the asymmetric unit, linked into chains by intermolecular C-H···O hydrogen bonds. nih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly useful for identifying the functional groups present in this compound. The spectrum is dominated by strong absorption bands characteristic of the two carbonyl groups.

Ester C=O stretch: A strong absorption is typically observed around 1740 cm⁻¹.

Ketone C=O stretch: Another strong absorption appears at a slightly lower wavenumber, around 1710 cm⁻¹.

The presence of these two distinct C=O stretching frequencies is a clear indicator of the β-keto ester functionality.

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Ester C=O | Stretch | ~1740 |

| Ketone C=O | Stretch | ~1710 |

| C-H (sp³) | Stretch | 2850-3000 |

| C-O | Stretch | 1000-1300 |

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory, offer a powerful means to investigate the electronic structure and properties of this compound, complementing experimental data.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to predict a variety of molecular properties for this compound. These calculations can provide optimized molecular geometries, vibrational frequencies, and electronic properties.

Geometric Optimization: DFT can be used to calculate the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles. These can then be compared with experimental data from X-ray diffraction, if available, for validation.

Vibrational Frequencies: Theoretical IR spectra can be calculated using DFT. The predicted vibrational frequencies for the carbonyl stretches and other functional groups can be compared with the experimental IR spectrum to aid in the assignment of absorption bands.

Electronic Properties: DFT can also be used to calculate properties such as the molecular orbital energies (HOMO and LUMO), which provide insights into the molecule's reactivity, and the electrostatic potential map, which indicates regions of high and low electron density.

Molecular Geometry Optimization

Computational chemistry provides powerful tools for understanding the three-dimensional structure of molecules. For this compound, molecular geometry optimization is performed to find the most stable arrangement of its atoms in space, corresponding to the lowest energy state. This process involves calculating the potential energy of the molecule for various atomic arrangements until a minimum is found.

Density Functional Theory (DFT) is a common method used for these calculations. It provides a good balance between accuracy and computational cost. The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's reactivity and physical properties.

Quantum Theory of Atoms in Molecules and Crystals (QTAMC)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a method to analyze the electron density distribution within a molecule, providing insights into chemical bonding. wiley-vch.de This theory partitions the molecule into atomic basins based on the topology of the electron density. wiley-vch.de

At critical points in the electron density, where the gradient is zero, valuable information about bonding can be extracted. The properties at these bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the chemical bonds. For instance, the magnitude of the electron density at the BCP correlates with the bond order, while the sign of the Laplacian distinguishes between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. QTAIM analysis can also reveal weaker interactions, such as hydrogen bonds, which can influence the molecule's conformation and crystal packing. wiley-vch.de

Molecular Docking for Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this can be used to study its potential interactions with enzymes.

The process involves placing the molecule (the ligand) into the binding site of a protein (the receptor) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. This can help identify potential biological targets for the molecule and provide insights into its mechanism of action at a molecular level.

Prediction of Electronic Properties and Reactivity

Computational methods are also employed to predict the electronic properties and reactivity of this compound. Properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are calculated.

The MEP map provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The HOMO and LUMO energies are important for predicting reactivity; a smaller HOMO-LUMO gap generally suggests higher reactivity. These calculations help in understanding where the molecule is most likely to react with other chemical species.

Elucidation of Molecular Structure and Conformation

The precise three-dimensional arrangement of atoms in this compound is determined through a combination of experimental and computational techniques.

Crystal Structure Analysis